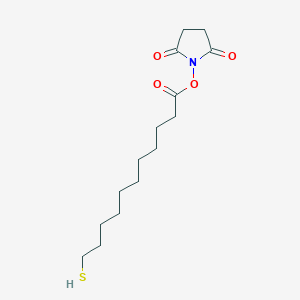
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate, also known as DTDP, is a chemical compound that has gained significant importance in the field of scientific research. It is a versatile compound that has been extensively studied for its potential applications in various fields, including drug delivery, nanotechnology, and biochemistry.
Mecanismo De Acción
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a thiol-reactive compound that can react with free cysteine residues on proteins. This reaction can lead to the formation of disulfide bonds, which can stabilize protein structures and improve their stability and activity. 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has also been shown to react with other nucleophiles, such as amines and hydroxyl groups, which can further enhance its potential applications in drug delivery and biochemistry.
Biochemical and Physiological Effects:
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has been shown to have minimal toxicity and has been used as a non-toxic crosslinking agent in various biological applications. It has been shown to improve the stability and activity of proteins and enzymes, and has been used in the development of biosensors and diagnostic assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has several advantages for use in lab experiments, including its versatility, stability, and ease of synthesis. However, its thiol-reactive nature can also be a limitation, as it can react with unintended targets and lead to non-specific binding. Additionally, its potential applications in drug delivery and biochemistry require further investigation to fully understand its mechanisms of action and potential limitations.
Direcciones Futuras
There are several future directions for research on 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate, including its potential applications in the development of new drug delivery systems, its use in the development of biosensors and diagnostic assays, and its potential use as a crosslinking agent in tissue engineering and regenerative medicine. Further studies are needed to fully understand its mechanisms of action and potential limitations, as well as to optimize its use in various applications.
Métodos De Síntesis
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate can be synthesized by the reaction of 11-mercaptoundecanoic acid with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has been widely studied for its potential applications in drug delivery systems. It has been shown to enhance drug solubility and stability, as well as improve drug targeting and bioavailability. 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has also been investigated for its potential use in the development of nanoscale drug delivery systems, such as liposomes and nanoparticles.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-sulfanylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c17-13-10-11-14(18)16(13)20-15(19)9-7-5-3-1-2-4-6-8-12-21/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQEYQKZFROQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2673332.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
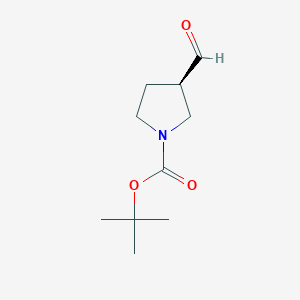
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
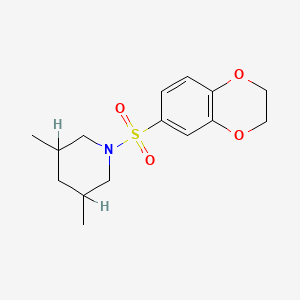
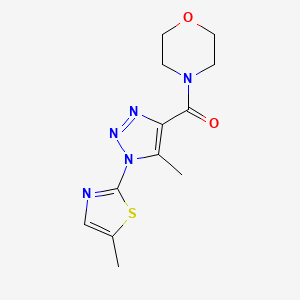
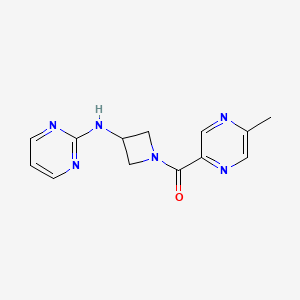

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
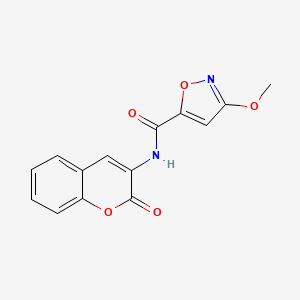
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)